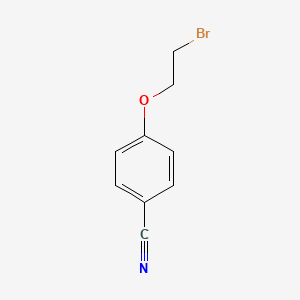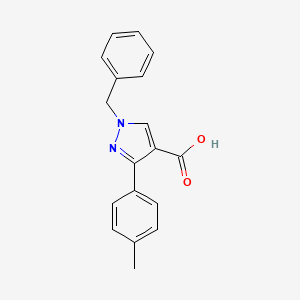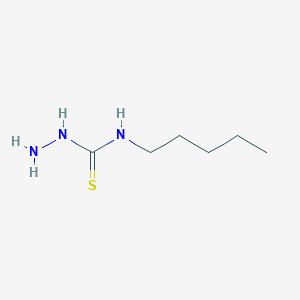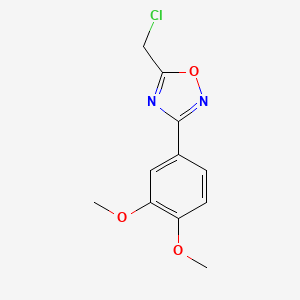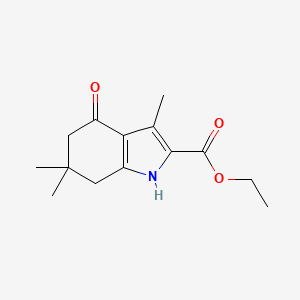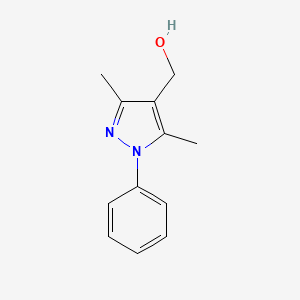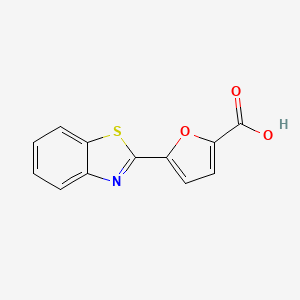
5-(1,3-ベンゾチアゾール-2-イル)フラン-2-カルボン酸
説明
5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H7NO3S. It is a heterocyclic compound that contains both benzothiazole and furan rings.
科学的研究の応用
5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
作用機序
Target of Action
Benzothiazole derivatives, a key structural component of this compound, are known to exhibit a broad spectrum of biological activity . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It is known that benzothiazole derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activity .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (22926) and melting point (175-176°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, a closely related compound, have shown promising antitumor activity .
生化学分析
Biochemical Properties
5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions can lead to the modulation of biochemical pathways, affecting cellular processes and metabolic functions.
Cellular Effects
The effects of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have demonstrated antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, they can modulate oxidative stress responses and inflammatory pathways, further affecting cellular health and function.
Molecular Mechanism
At the molecular level, 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s structure allows it to interact with nucleophiles and form stable complexes, which can disrupt normal cellular functions and lead to therapeutic effects . These molecular interactions are crucial for understanding the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, benzothiazole derivatives have been shown to inhibit dihydrofolate reductase and enoyl acyl carrier protein reductase, affecting nucleotide synthesis and fatty acid metabolism . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that benzothiazole derivatives can be efficiently transported across cell membranes and distributed to various cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, benzothiazole derivatives have been found to localize in the nucleus, mitochondria, and endoplasmic reticulum, where they exert their effects on cellular processes . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid typically involves the reaction of 2-aminothiophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
類似化合物との比較
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring but differ in their functional groups.
Uniqueness
5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)9-6-5-8(16-9)11-13-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCXRJZXJIMEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366615 | |
| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32277-89-7 | |
| Record name | 5-(1,3-Benzothiazol-2-yl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Butyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271608.png)

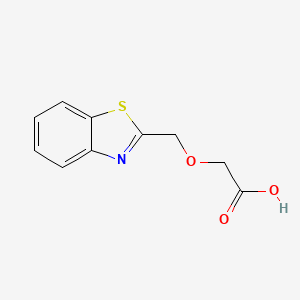

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)
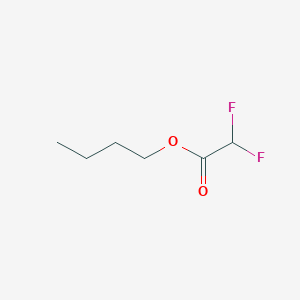
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)
